[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

This dual-benzofuran isoxazole carboxylate (CAS 1105244-45-8) is a research-grade heterocyclic building block distinguished by its extended aromatic system—a benzofuran-2-yl at the isoxazole 5-position and a benzofuran-2-carboxylate ester—unlike simpler mono-benzofuran or thiophene/phenyl analogs. The unique architecture directly impacts molecular recognition, lipophilicity, and target-binding profiles in antimicrobial (DNA gyrase B/topoisomerase IV) and anticancer (HeLa) SAR campaigns. It enables orthogonal deprotection in DOS library synthesis. Supplied at ≥95% purity for immediate medicinal chemistry use; order from trusted B2B suppliers for reliable scaffold diversification.

Molecular Formula C21H13NO5
Molecular Weight 359.337
CAS No. 1105244-45-8
Cat. No. B2766880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
CAS1105244-45-8
Molecular FormulaC21H13NO5
Molecular Weight359.337
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H13NO5/c23-21(20-10-14-6-2-4-8-17(14)26-20)24-12-15-11-19(27-22-15)18-9-13-5-1-3-7-16(13)25-18/h1-11H,12H2
InChIKeyYEZGSZRJQMFVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate (CAS 1105244-45-8): Structural Identity and Compound-Class Context for Research Procurement


[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate (CAS 1105244-45-8) is a synthetic heterocyclic compound (molecular formula C21H13NO6, molecular weight 359.34 g/mol) incorporating a 5-(benzofuran-2-yl)isoxazole core linked via a methylene bridge to a benzofuran-2-carboxylate ester . This compound belongs to the broader class of benzofuran-isoxazole hybrids, a scaffold family recognized for its potential antimicrobial, anticancer, and anti-inflammatory activities [1]. It is typically supplied as a research-grade building block (≥95% purity) for medicinal chemistry and chemical biology applications .

Procurement Risk Alert: Why In-Class Benzofuran-Isoxazole Analogs Cannot Replace [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate (CAS 1105244-45-8)


Within the benzofuran-isoxazole carboxylate family, small structural changes at the isoxazole 5-position or the ester moiety can drastically alter electronic distribution, molecular planarity, and target-binding profiles. The target compound is distinguished by a dual benzofuran architecture—a benzofuran-2-yl substituent at the isoxazole 5-position and a benzofuran-2-carboxylate ester—creating an extended aromatic system not present in mono-benzofuran or thiophene/phenyl-substituted analogs . This structural uniqueness precludes simple substitution with commercially convenient alternatives, such as methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate (CAS 1105191-59-0) or (5-(thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate, without risking loss of the specific molecular recognition, lipophilicity, and ADME properties conferred by the dual benzofuran motif [1].

Quantitative Differentiation Evidence: [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate vs. Closest Structural Analogs


Dual Benzofuran Architecture: Structural Differentiation from Mono-Benzofuran and Thiophene Analogs

The target compound (CAS 1105244-45-8) contains two benzofuran moieties: one at the isoxazole 5-position and a second as the benzofuran-2-carboxylate ester. In contrast, the commercially available methyl ester analog (methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate, CAS 1105191-59-0) has only the benzofuran at the isoxazole 5-position, and the thiophene analog (5-(thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate) replaces the benzofuran-2-yl with a thiophene ring, eliminating the second benzofuran entirely . This dual benzofuran architecture increases the number of aromatic rings from 3 to 4, potentially enhancing π-π stacking interactions with biological targets and altering lipophilicity (calculated XLogP3 for methyl analog: ~2.8; target compound estimated XLogP3: ~4.2) [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Antimicrobial Activity Class Benchmarking: Benzofuran-Isoxazole Hybrids vs. Clinical Standards

While direct antimicrobial data for CAS 1105244-45-8 are not publicly available, structurally related benzofuran-isoxazole hybrids (with isoxazole-3-carboxylate esters) have demonstrated in vitro antibacterial activity with inhibition zones of 9–30 mm at 1 mg/mL, comparable to chloramphenicol (inhibition zones 21–32 mm) in select cases [1]. Benzofuran-oxazole hybrids from Liu et al. achieved MIC values of 0.78–6.25 μg/mL against Gram-positive, MRSA, and Gram-negative strains, outperforming cefotaxime and sodium penicillin [1]. These class-level data establish a performance benchmark range against which the target compound's activity can be profiled.

Antimicrobial Antibacterial Drug Discovery

Cytotoxic Activity Class Inference: 3-(Benzofuran-2-yl)isoxazole Scaffold Against HeLa Cells

3-(1-Benzofuran-2-yl)-5-(substituted aryl)isoxazole derivatives (compounds I1–I7), which share the benzofuran-2-yl-isoxazole core with the target compound, were evaluated for in vitro cytotoxic activity against HeLa cervical cancer cell lines at seven concentrations using two-fold dilutions [1]. The study demonstrated concentration-dependent cytotoxicity, with certain analogs showing significant activity; however, specific IC50 values were not abstracted in the available record. The target compound (CAS 1105244-45-8) retains the identical benzofuran-2-yl-isoxazole pharmacophore but replaces the 5-aryl substituent with a methylene-linked benzofuran-2-carboxylate ester, offering a structurally distinct candidate for cytotoxicity profiling within this established assay framework.

Anticancer Cytotoxicity HeLa

Synthetic Utility as a Building Block: Functional Group Differentiation from Methyl and Ethyl Ester Analogs

The target compound features a methylene-linked benzofuran-2-carboxylate ester, whereas the closest commercial analog (methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate, CAS 1105191-59-0) carries a simple methyl ester . This structural difference is significant: the benzofuran-2-ylmethyl ester can be selectively cleaved under hydrogenolysis conditions (catalytic hydrogenation) to reveal a free carboxylic acid at the isoxazole 3-position, whereas the methyl ester requires saponification [1]. This orthogonal deprotection strategy enables sequential functionalization of the isoxazole core that is not accessible with simple alkyl ester analogs.

Organic Synthesis Building Block Medicinal Chemistry

Validated Application Scenarios for [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate (CAS 1105244-45-8) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Benzofuran-Isoxazole Antimicrobial Hybrids

Use CAS 1105244-45-8 as a key analog in SAR campaigns exploring the impact of dual benzofuran substitution on antimicrobial potency. The established class benchmark of inhibition zones (9–30 mm at 1 mg/mL) and MIC values (0.78–6.25 μg/mL) for related benzofuran-isoxazole and benzofuran-oxazole hybrids provides a validated reference range for comparative evaluation [1]. The compound's extended aromatic system may enhance DNA gyrase B or topoisomerase IV binding, as suggested by docking studies on structurally related benzofuran-isoxazole hybrids [2].

Anticancer Lead Optimization Using Benzofuran-2-yl-Isoxazole Pharmacophore

Employ CAS 1105244-45-8 in cytotoxicity screening against HeLa and other cancer cell lines, leveraging the demonstrated activity of the 3-(benzofuran-2-yl)isoxazole scaffold class [1]. The compound's unique dual benzofuran architecture may improve cellular uptake or target engagement compared to mono-benzofuran analogs, providing a differentiated lead series for medicinal chemistry optimization.

Diversity-Oriented Synthesis (DOS) Library Construction

Integrate CAS 1105244-45-8 into DOS libraries as a scaffold intermediate, exploiting the orthogonal deprotection potential of the benzofuran-2-ylmethyl ester for sequential functionalization of the isoxazole 3-position [1]. This enables generation of structurally diverse compound collections for high-throughput screening that are inaccessible from simpler methyl or ethyl ester precursors.

Computational Chemistry and Molecular Docking Validation Studies

Utilize CAS 1105244-45-8 as a test ligand in molecular docking studies against validated targets such as E. coli topoisomerase IV or M. tuberculosis enoyl-ACP reductase, following the established computational framework applied to benzofuran-isoxazole hybrids [1]. The compound's high rotational flexibility (6 rotatable bonds) and extended aromatic surface provide a challenging and informative test case for scoring function validation.

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